Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Description
Chemical Identity and Synonyms: This compound, commonly referred to as Acid Red 1, Red 2G, or Azophloxine (CAS: 3734-67-6), is a synthetic azo dye with the IUPAC name disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate . It is structurally characterized by:
Properties
Molecular Formula |
C18H12ClN3Na2O9S2 |
|---|---|
Molecular Weight |
559.9 g/mol |
IUPAC Name |
disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H14ClN3O9S2.2Na/c1-8(23)20-13-7-11(32(26,27)28)4-9-5-15(33(29,30)31)17(18(25)16(9)13)22-21-12-6-10(19)2-3-14(12)24;;/h2-7,24-25H,1H3,(H,20,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
ODFCJMWDVMOXBS-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)Cl)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 5-acetamido-4-hydroxynaphthalene-2,7-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The reaction is typically carried out in aqueous solutions with precise control over pH and temperature to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics
Mechanism of Action
The compound exerts its effects primarily through its diazenyl linkage, which can interact with various molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Azo Dyes
Structural Variations and Molecular Properties
The compound belongs to a broader class of disulfonated azo dyes. Key structural analogs include:
Table 1: Comparative Analysis of Structural Analogues
Key Observations :
- Molecular Weight: Higher molecular weights (e.g., 689.56 g/mol in benzoylamino derivatives) correlate with increased structural complexity and solubility challenges .
Functional and Application Differences
Table 2: Functional and Application Profiles
Key Insights :
- Biodegradability: Simpler structures (e.g., amino-hydroxyphenyl derivatives) may degrade more readily than chloro-substituted analogs, as seen in studies on Reactive Blue 194 .
- Industrial Relevance : Methoxy and sulfophenyl substituents (e.g., Pontacyl Carmine 2B) are favored in textiles for stability under harsh conditions .
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